

Theoretical mass and isotopic distribution of Sulfacetamide-d4

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Compound of Interest

Compound Name: Sulfacetamide-d4

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An In-depth Technical Guide to the Theoretical Mass and Isotopic Distribution of Sulfacetamide-d4

This guide provides a detailed analysis of the theoretical mass and isotopic distribution of **Sulfacetamide-d4**, a deuterated analog of the sulfonamide antibiotic Sulfacetamide. This information is critical for researchers, scientists, and drug development professionals utilizing mass spectrometry for the quantification and identification of this compound in various matrices.

Chemical Properties of Sulfacetamide-d4

Sulfacetamide-d4 is a stable isotope-labeled version of Sulfacetamide, where four hydrogen atoms on the phenyl ring have been replaced by deuterium atoms. This labeling is instrumental for its use as an internal standard in quantitative mass spectrometry-based assays.

- Chemical Formula: $C_8H_6D_4N_2O_3S$ [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Parent Compound (Unlabeled): Sulfacetamide (CAS: 144-80-9)[\[1\]](#)
- Structure: The deuterium atoms are located on the aniline ring portion of the molecule.

Theoretical Mass Calculations

The theoretical mass of a molecule can be expressed as either the monoisotopic mass or the average molecular weight. For high-resolution mass spectrometry (HRMS), the monoisotopic

mass is the most relevant value, as it represents the mass of the molecule with the most abundant isotopes of each element.

To calculate the monoisotopic mass of **Sulfacetamide-d4** ($C_8H_6D_4N_2O_3S$), the exact masses of the most abundant isotopes are used. The necessary atomic mass data is summarized in Table 1.

Isotope	Exact Mass (Da)	Natural Abundance (%)
^{12}C	12.000000	98.93
^{13}C	13.003355	1.07
1H	1.007825	99.9885
2H (D)	2.014102	0.0115
^{14}N	14.003074	99.636
^{15}N	15.000109	0.364
^{16}O	15.994915	99.757
^{17}O	16.999132	0.038
^{18}O	17.999160	0.205
^{32}S	31.972071	94.99
^{33}S	32.971459	0.75
^{34}S	33.967867	4.25

Table 1: Exact masses and natural abundances of the stable isotopes relevant to Sulfacetamide-d4.

Monoisotopic Mass Calculation:

The monoisotopic mass is calculated by summing the masses of the most abundant isotopes for each element in the molecular formula:

Mass = (8 × Mass ¹²C) + (6 × Mass ¹H) + (4 × Mass ²H) + (2 × Mass ¹⁴N) + (3 × Mass ¹⁶O) + (1 × Mass ³²S)
Mass = (8 × 12.000000) + (6 × 1.007825) + (4 × 2.014102) + (2 × 14.003074) + (3 × 15.994915) + (1 × 31.972071)
Mass = 96.000000 + 6.04695 + 8.056408 + 28.006148 + 47.984745 + 31.972071
Monoisotopic Mass = 218.066322 Da

Theoretical Isotopic Distribution

The isotopic distribution describes the relative abundance of a molecule's isotopologues, which are molecules that differ only in their isotopic composition. This distribution gives rise to a characteristic pattern of peaks in a mass spectrum. The primary contributions to the M+1 and M+2 peaks arise from the natural abundance of ¹³C, ¹⁵N, ¹⁸O, and ³⁴S.

The theoretical isotopic distribution for **Sulfacetamide-d4** is summarized in Table 2. These values are calculated based on the natural abundances of all relevant isotopes.

Isotopologue	Mass (Da)	Relative Abundance (%)	Contributing Isotopes
M	218.066322	100.00	¹² C ₈ ¹ H ₆ ² H ₄ ¹⁴ N ₂ ¹⁶ O ₃ ³² S
M+1	219.069004	9.98	¹³ C, ¹⁵ N, ³³ S
M+2	220.068369	5.51	¹³ C ₂ , ¹⁸ O, ³⁴ S

Table 2: Theoretical isotopic distribution of Sulfacetamide-d4.

The relative abundance is normalized to the monoisotopic peak (M).

It is important to note that the isotopic purity of the deuterated standard affects this distribution. Commercially available standards typically have high isotopic enrichment (e.g., >98%). However, the presence of a small percentage of molecules with fewer than four deuterium atoms (d₀ to d₃ species) can lead to minor peaks preceding the monoisotopic peak.

Experimental Protocol: Verification by High-Resolution Mass Spectrometry

Verifying the theoretical mass and isotopic distribution of **Sulfacetamide-d4** requires a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[4][5][6]

Objective: To confirm the elemental composition and isotopic pattern of **Sulfacetamide-d4**.

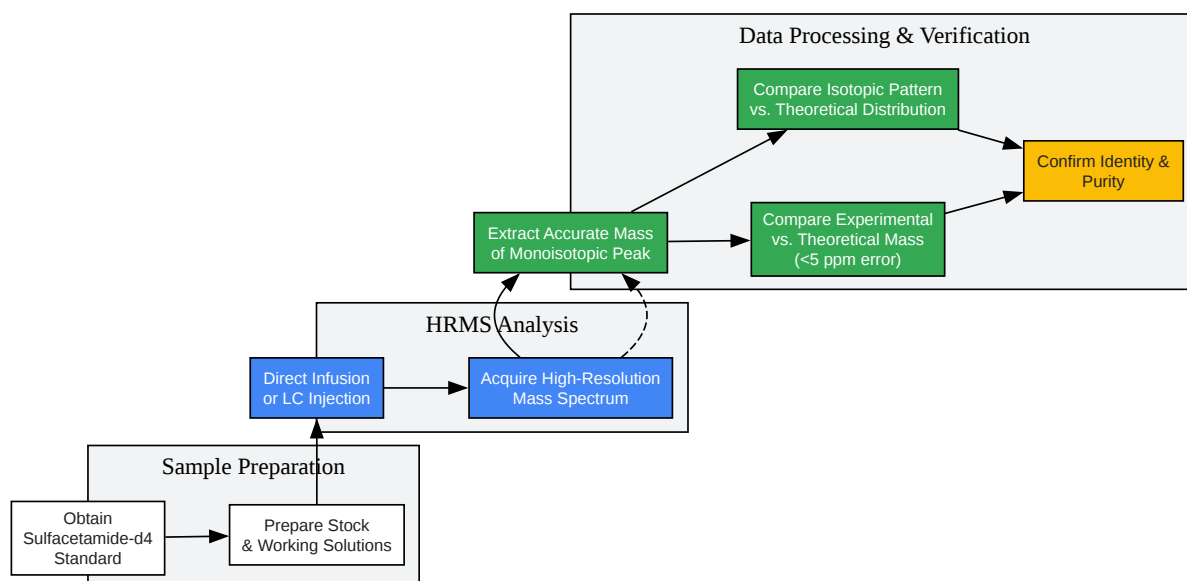
Methodology:

- Sample Preparation:
 - Prepare a stock solution of **Sulfacetamide-d4** (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
 - Create a dilute working solution (e.g., 1 µg/mL) in an appropriate solvent mixture for infusion or injection (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
- Instrumentation:
 - Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) capable of achieving a resolution >10,000 and mass accuracy <5 ppm.[5][7]
 - Ionization Source: Electrospray Ionization (ESI) is commonly used for this type of molecule.
 - Ionization Mode: Positive ion mode is typically preferred, as it will likely generate the protonated molecule $[M+H]^+$.
- Data Acquisition:
 - Infusion: Directly infuse the working solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) to obtain a stable signal.
 - Mass Range: Set the acquisition range to include the expected m/z of the protonated molecule (e.g., m/z 100-300). For $[M+H]^+$, the target would be ~m/z 219.0736.

- Resolution Setting: Set the instrument to a high-resolution mode.
- Calibration: Ensure the instrument is recently calibrated with a known standard to achieve high mass accuracy.
- Data Analysis:
 - Mass Extraction: Extract the high-resolution mass spectrum for the target ion.
 - Mass Accuracy Calculation: Compare the measured accurate mass of the monoisotopic peak to the theoretical mass of the protonated molecule ($\text{C}_8\text{H}_7\text{D}_4\text{N}_2\text{O}_3\text{S}^+$, theoretical $m/z = 219.0736$). The mass error should be within 5 ppm.
 - Isotopic Pattern Matching: Compare the observed isotopic distribution (relative abundances of M, M+1, M+2 peaks) with the theoretical distribution (Table 2). Software tools can be used to overlay the theoretical and experimental patterns for visual confirmation.

Workflow for Mass Analysis

The logical process for analyzing **Sulfacetamide-d4** by mass spectrometry is depicted in the following workflow diagram.



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Caption: Workflow for the high-resolution mass spectrometric analysis of **Sulfacetamide-d4**.

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